1-Propanesulfonic acid, 3-(trihydroxysilyl)-, often abbreviated as TPS, is an organosilane compound with significant applications in materials science and catalysis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It serves as a versatile precursor for introducing sulfonic acid groups (SO3H) onto various substrates, particularly silica-based materials. [, , , , , , ] This modification imparts desirable properties such as hydrophilicity, proton conductivity, and catalytic activity to the modified materials. [, , , , , , ]
3-(Trihydroxysilyl)propanesulfonic acid is an organosilicon compound characterized by its unique structure, which integrates both silanol and sulfonic acid functionalities. This compound is widely recognized for its versatility in various scientific and industrial applications, particularly in catalysis, materials science, and biochemistry. The molecular formula for 3-(trihydroxysilyl)propanesulfonic acid is with a molecular weight of approximately 202.26 g/mol .
The compound is classified as a silane coupling agent and a sulfonic acid derivative. It is primarily synthesized through the reaction of 3-chloropropanesulfonic acid with triphenylsilanol, typically under alkaline conditions . This synthesis enables the integration of the sulfonic acid group into a silanol framework, enhancing its reactivity and utility in various applications.
The synthesis of 3-(trihydroxysilyl)propanesulfonic acid can be achieved through several methods:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. The resulting product is typically purified through crystallization or chromatography to remove unreacted starting materials and byproducts.
The molecular structure of 3-(trihydroxysilyl)propanesulfonic acid features a central propane backbone with three hydroxyl groups attached to a silicon atom, along with a sulfonic acid group. This dual functionality allows for extensive interactions with both organic and inorganic substrates.
The presence of hydroxyl groups contributes to its hydrophilicity, making it suitable for applications in aqueous environments.
3-(Trihydroxysilyl)propanesulfonic acid participates in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism of action for 3-(trihydroxysilyl)propanesulfonic acid primarily revolves around its role as a catalyst in organic reactions. It acts by facilitating proton transfer due to its acidic nature, thereby promoting reactions such as esterification and aldol condensation.
These properties make it an effective agent in catalysis and material modification.
3-(Trihydroxysilyl)propanesulfonic acid has diverse applications across multiple fields:
3-(Trihydroxysilyl)propanesulfonic acid (C₃H₁₀O₆SSi, MW 202.26 g/mol) features a unique hybrid structure comprising hydrolytically labile trihydroxysilyl groups and a strongly acidic sulfonic acid moiety separated by a propyl spacer [1] [4]. This molecular configuration enables dual chemical functionality: The silanol groups (-Si(OH)₃) undergo condensation reactions with hydroxyl-bearing surfaces (e.g., silica, metals, or polymers), while the sulfonic acid (-SO₃H) provides permanent hydrophilicity and ion-exchange capability. The C₃ alkyl chain balances steric separation and electronic communication between these functional groups [1] [3].
The proximity of these groups facilitates intramolecular interactions that significantly influence the compound's behavior. Hydrogen bonding occurs between the sulfonic acid protons and silanol oxygen atoms, creating a pseudo-cyclic structure that enhances molecular rigidity. This interaction partially delocalizes the charge within the molecule, moderating both the acidity of the sulfonic acid group and the condensation kinetics of the silanol groups. Spectroscopic analyses (FTIR) reveal characteristic absorption bands at 1040 cm⁻¹ and 520 cm⁻¹ for the sulfonic acid group, while the silanol groups exhibit a broad -OH stretch at ~3420 cm⁻¹ [3]. The C-H stretching vibrations of the propyl bridge appear at 2821 cm⁻¹, confirming the integrity of the hydrocarbon spacer between functional centers [3].
Table 1: Characteristic Molecular Properties of 3-(Trihydroxysilyl)propanesulfonic Acid
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₃H₁₀O₆SSi | [1] [4] |
Molecular Weight | 202.26 g/mol | [1] [4] |
Sulfonic Acid IR Bands | 1040 cm⁻¹, 520 cm⁻¹ | FTIR [3] |
Silanol IR Band | ~3420 cm⁻¹ | FTIR [3] |
Propyl Spacer IR Band | 2821 cm⁻¹ | FTIR [3] |
Density (25°C) | 1.12 g/mL (pure); 1.26 g/mL (commercial solution) | [1] [4] |
The compound exhibits complex degradation behavior under thermal stress, with thermogravimetric analysis (TGA) revealing three distinct mass loss stages. Initial weight loss (7.6% between 30-180°C) is attributed to moisture desorption, facilitated by the hydrophilic sulfonic acid groups [3]. The subsequent major decomposition stage (26.8% weight loss between 200-650°C) involves multiple processes: dehydration condensation of silanol groups, decomposition of the sulfonic acid moiety, and thermal degradation of the organic propyl spacer [3].
Compared to conventional silica precursors, this molecule demonstrates accelerated condensation kinetics due to the electron-withdrawing effect of the sulfonic acid group. This effect increases the electrophilicity of the silicon atom, rendering it more susceptible to nucleophilic attack during siloxane bond formation. The condensation follows a stepwise mechanism: Initially, monomeric species form dimers and cyclic trimers, eventually evolving into cross-linked polysilsesquioxane networks with pendant sulfonic acid groups. This process generates water as a byproduct, which is effectively stabilized through hydrogen bonding with the sulfonic acid groups, preventing structural damage during network formation [3].
The hydrolytic stability varies significantly with environmental conditions. Under acidic conditions, the protonation state of silanol groups slows condensation, while neutral to slightly alkaline conditions accelerate gelation. The presence of the sulfonic acid group creates a local acidic microenvironment that self-regulates the condensation rate, providing a unique self-buffering characteristic not observed in conventional silanes [3].
The compound displays pronounced pH-responsive behavior across different media. In aqueous solutions, it exhibits zwitterionic character where the sulfonic acid remains fully ionized (pKa ≈ -1 to -2) while the silanol groups undergo pH-dependent ionization (pKa ≈ 7-8). This creates a charge gradient along the molecular axis that significantly influences its solubility, aggregation behavior, and reactivity with surfaces [3].
Under acidic conditions (pH < 4), the molecule exists predominantly in its protonated form. The sulfonate group (-SO₃⁻) is charge-balanced by hydronium ions (H₃O⁺), while silanol groups remain largely neutral (-SiOH). This configuration enhances hydrogen bonding capacity and promotes self-assembly through intermolecular silanol-sulfonate interactions. The acidic environment also stabilizes the silanol against condensation, making it particularly suitable for applications requiring extended working times, such as surface modification processes [3].
In basic media (pH > 8), the silanol groups deprotonate to form silanolate anions (-SiO⁻), creating a molecule with two anionic centers. This dramatically increases hydrophilicity and promotes rapid condensation through nucleophilic attack of silanolate on neutral silicon atoms. The resulting acceleration in gelation kinetics necessitates careful pH control during processing. The compound can be synthesized in acidic aqueous medium through oxidation of mercaptopropyl trimethoxysilane (MPTMS) using hydrogen peroxide, yielding 3-(trihydroxysilyl)propanesulfonic acid with high efficiency [3].
Table 2: pH-Dependent Behavior of 3-(Trihydroxysilyl)propanesulfonic Acid
pH Range | Silanol Group State | Sulfonic Acid Group State | Primary Interactions | Condensation Rate |
---|---|---|---|---|
<4 | Si-OH | SO₃H (protonated) | Hydrogen bonding, electrostatic | Slow |
4-8 | Si-OH | SO₃⁻ (deprotonated) | Electrostatic self-assembly | Moderate |
>8 | SiO⁻ (deprotonated) | SO₃⁻ (deprotonated) | Nucleophilic condensation | Fast |
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